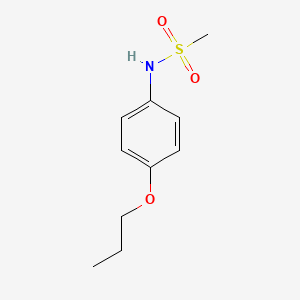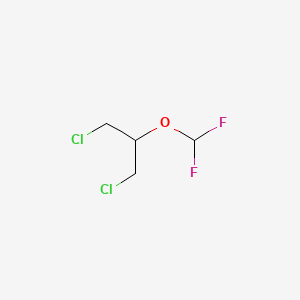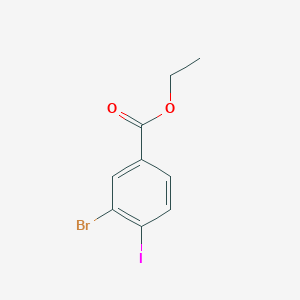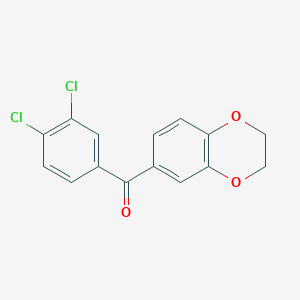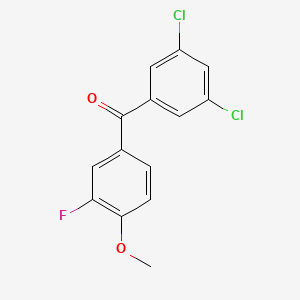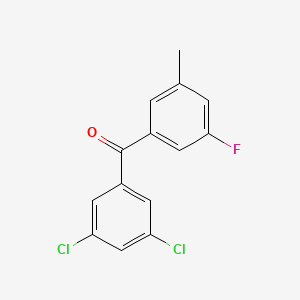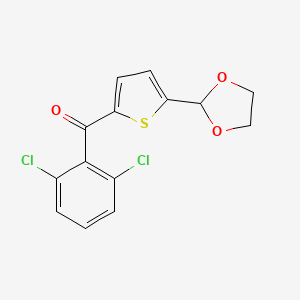
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, referred to as 2,6-DCBT, is a thiophene-based compound that has been studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant, and its potential to act as a photosensitizer.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene' involves the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane followed by the reaction of the resulting intermediate with 2-thienylmagnesium bromide.
Starting Materials
2,6-dichlorobenzoyl chloride, 1,3-dioxolane, magnesium, bromine, thiophene
Reaction
Preparation of 2-thienylmagnesium bromide by reacting magnesium with bromine in dry ether solvent.
Reaction of 2,6-dichlorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine to form the intermediate 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
Addition of the intermediate to the 2-thienylmagnesium bromide solution to form the final product 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene.
作用機序
2,6-DCBT is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). The compound is also believed to act as a photosensitizer, absorbing light energy and converting it into chemical energy. This chemical energy is then used to initiate chemical reactions that lead to the formation of reactive oxygen species.
生化学的および生理学的効果
2,6-DCBT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 2,6-DCBT has been found to exhibit anti-cancer activity, and to have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
2,6-DCBT has several advantages for use in laboratory experiments. The compound is relatively stable, and can be synthesized in high yields. In addition, 2,6-DCBT is non-toxic and has a low cost. However, the compound is sensitive to light and air, and can be degraded by UV radiation.
将来の方向性
The potential applications of 2,6-DCBT are numerous, and there is much research that is still needed to fully understand the compound's properties and potential applications. Possible future directions for research include the development of new synthesis methods, further exploration of the compound's biochemical and physiological effects, and the development of new applications for the compound, such as drug delivery and cancer therapy. In addition, further research is needed to explore the compound's potential as a photosensitizer, as well as its potential to act as an antioxidant.
科学的研究の応用
2,6-DCBT has been studied for its potential applications in scientific research, particularly in the fields of photochemistry and photobiology. The compound has been found to exhibit a wide range of properties, such as its ability to act as an antioxidant and its potential to act as a photosensitizer. In addition, 2,6-DCBT has been found to have potential applications in the fields of drug delivery, bioimaging, and cancer therapy.
特性
IUPAC Name |
(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBJHNTXYUCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641970 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-92-2 |
Source


|
| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

